molecular formula C10H20ClP B6320098 t-Butylcyclohexylchlorophosphine CAS No. 1190014-10-8

t-Butylcyclohexylchlorophosphine

Cat. No.: B6320098
CAS No.: 1190014-10-8
M. Wt: 206.69 g/mol
InChI Key: MMGOTUAZCTWZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butylcyclohexylchlorophosphine: is an organophosphorus compound with the molecular formula C10H20ClP . It is a chlorophosphine derivative, characterized by the presence of a tert-butyl group and a cyclohexyl group attached to a phosphorus atom, which is also bonded to a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Butylcyclohexylchlorophosphine typically involves the reaction of cyclohexylphosphine with tert-butyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Cyclohexylphosphine+tert-Butyl chlorideThis compound+HCl\text{Cyclohexylphosphine} + \text{tert-Butyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylphosphine+tert-Butyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: t-Butylcyclohexylchlorophosphine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphines.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Scientific Research Applications

Chemistry: t-Butylcyclohexylchlorophosphine is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes for catalytic applications. It is also employed in the preparation of other organophosphorus compounds.

Biology and Medicine: In biological research, this compound is used as a reagent for the modification of biomolecules

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts for industrial processes .

Mechanism of Action

The mechanism of action of t-Butylcyclohexylchlorophosphine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved in these catalytic reactions often include oxidative addition, reductive elimination, and migratory insertion steps .

Comparison with Similar Compounds

  • tert-Butyldichlorophosphine
  • Cyclohexyldichlorophosphine
  • Di-tert-butylchlorophosphine

Comparison: t-Butylcyclohexylchlorophosphine is unique due to the presence of both a tert-butyl group and a cyclohexyl group, which impart distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry, offering different reactivity and selectivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl-chloro-cyclohexylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGOTUAZCTWZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1CCCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.